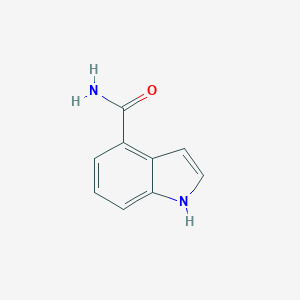

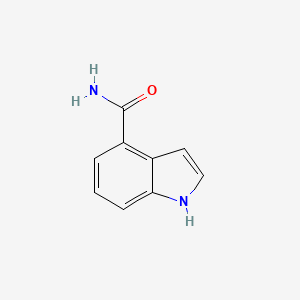

1H-Indole-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9(12)7-2-1-3-8-6(7)4-5-11-8/h1-5,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRGIRLCXXEJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344171 | |

| Record name | 1H-Indole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-86-6 | |

| Record name | 1H-Indole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1H-Indole-4-carboxamide basic properties

An In-Depth Technical Guide to 1H-Indole-4-carboxamide: Properties, Applications, and Methodologies

Introduction

This compound is a heterocyclic organic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrrole ring, with a carboxamide group attached at the 4-position of the indole nucleus.[1] This molecular architecture positions it as a "privileged structure" in medicinal chemistry, a scaffold that is recurrently found in molecules with diverse biological activities.[2][3] While indole and its many derivatives have long been a cornerstone of pharmaceutical research, this compound has garnered specific attention as a crucial building block for synthesizing more complex therapeutic agents.[1] Its utility extends from being a versatile synthetic intermediate to the core of molecules designed to inhibit critical enzymes involved in disease, most notably Poly (ADP-ribose) polymerase-1 (PARP-1), a key target in cancer therapy.[1][4]

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It will delve into its core physicochemical properties, synthetic methodologies, biological significance, and essential experimental protocols, grounding all claims in authoritative scientific literature.

Section 1: Core Physicochemical Properties

The foundational properties of a compound dictate its behavior in both chemical and biological systems. Understanding these parameters is the first step in rational drug design and experimental planning.

Key Property Summary

The essential physicochemical and identifying properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 1670-86-6 | PubChem[5] |

| Molecular Formula | C₉H₈N₂O | PubChem[5] |

| Molecular Weight | 160.17 g/mol | PubChem[5] |

| Exact Mass | 160.063662883 Da | PubChem[5] |

| Topological Polar Surface Area | 58.9 Ų | PubChem[5] |

| Hydrogen Bond Donors | 2 (Indole N-H, Amide -NH₂) | PubChem[5] |

| Hydrogen Bond Acceptors | 2 (Amide C=O, Pyrrole N) | PubChem[5] |

| LogP (Octanol/Water) | 0.66 | Stenutz[6] |

Solubility Profile

Specific solubility data for this compound is not extensively published. However, based on its structure and data from related analogs, a general profile can be inferred. The related 1H-Indole-4-carbaldehyde is reported to be insoluble in water but soluble in organic solvents like ethanol and acetone.[7] The indole carboxamide scaffold, in general, has been associated with low aqueous solubility, a critical challenge in drug development that often requires medicinal chemistry optimization.[8] The presence of both hydrogen bond donors and acceptors suggests that solubility will be highly dependent on the pH and solvent system.

Section 2: Synthesis and Characterization

The reliable synthesis and rigorous characterization of this compound are paramount for its use in research and development.

Synthetic Strategy

The most common and direct approach to synthesizing this compound and its derivatives is through an amide coupling reaction. This strategy involves the formation of an amide bond between the carboxylic acid of an indole precursor and an amine.

Causality of Experimental Choice: The carboxylic acid group is not sufficiently reactive to readily form an amide bond with an amine. Therefore, a "coupling agent" such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is required.[1] EDC activates the carboxyl group, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine, leading to the formation of the stable amide bond and releasing an easily removable urea byproduct. A catalyst like 4-Dimethylaminopyridine (DMAP) is often included to accelerate the reaction.[1]

Diagram: General Synthetic Workflow ```dot digraph "Synthetic Workflow" { graph [fontname="Arial", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Caption: Synthetic lethality via PARP-1 inhibition in BRCA-mutant cells.

Broader Bioactivity Profile

The indole carboxamide framework is not limited to PARP-1 inhibition. Various derivatives have shown a wide range of biological activities, making this compound a valuable starting point for broader drug discovery campaigns.

| Biological Activity | Target/Application | Reference |

| Antimicrobial | Potential against Mycobacterium tuberculosis | Smolecule [1] |

| Anti-inflammatory | General activity of the scaffold | Smolecule [1] |

| Na+/H+ Exchanger Inhibition | Potential cardiovascular applications | PubMed [9] |

| Antitumor | General activity of the scaffold | Smolecule,[1] Arkat USA [2] |

Section 4: Experimental Protocols and Handling

Proper handling and the use of validated experimental protocols are essential for obtaining reliable and reproducible results.

In Vitro Assay: PARP-1 Inhibition Assay (Illustrative Protocol)

This protocol outlines a typical fluorescence-based assay to determine the IC₅₀ of a test compound like a this compound derivative against PARP-1.

-

Principle: The assay measures the incorporation of biotinylated NAD+ onto histone proteins by PARP-1. Inhibition of PARP-1 results in a reduced signal.

-

Materials: Recombinant human PARP-1 enzyme, activated DNA, histone proteins, biotinylated NAD+, streptavidin-conjugated fluorophore (e.g., Eu³⁺), assay buffer.

-

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO, then dilute further into the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, activated DNA, and histone proteins.

-

Inhibitor Addition: Add the diluted test compound to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

-

Enzyme Initiation: Add the PARP-1 enzyme to all wells except the negative control. Incubate for 5 minutes at room temperature to allow the inhibitor to bind.

-

Substrate Addition: Initiate the enzymatic reaction by adding the biotinylated NAD+ substrate. Incubate for 60 minutes at room temperature.

-

Detection: Stop the reaction and add the streptavidin-fluorophore conjugate. Incubate for 30 minutes to allow binding to the biotinylated histones.

-

Readout: Measure the fluorescence signal using a plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.

Safety and Handling

This compound must be handled with appropriate caution, following established laboratory safety procedures.

GHS Hazard Classification: [5]

| Pictogram | Class | Hazard Statement |

|---|

|

| Warning | H302: Harmful if swallowed | | | | H315: Causes skin irritation | | | | H319: Causes serious eye irritation | | | | H335: May cause respiratory irritation |-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound. [1]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [1][10]Avoid contact with skin and eyes. [5]* Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents. [10]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewage system. [11]

Conclusion

This compound is a molecule of significant interest to the scientific and drug development communities. Its fundamental physicochemical properties, combined with a versatile and well-understood synthetic chemistry, make it an invaluable scaffold. The demonstrated success of its derivatives as potent PARP-1 inhibitors for cancer therapy underscores its therapeutic potential. [4]Furthermore, the broader bioactivity profile of the indole carboxamide class suggests that this compound will continue to serve as a foundational element in the discovery of novel agents for a range of diseases. Future research will likely focus on optimizing the pharmacokinetic properties of its derivatives and exploring its utility against other enzyme targets.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 594836, this compound. PubChem. [Link]

-

Li, X., et al. (n.d.). Design, synthesis and bioevaluation of this compound derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances. [Link]

-

Scherlock, J. P., et al. (n.d.). Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. PubMed. [Link]

-

Stenutz. (n.d.). This compound. [Link]

-

Arkat USA. (n.d.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13415516, 1H-Indole-7-carboxamide. PubChem. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Indole-4-carboxaldehyde (CAS 1074-86-8). [Link]

-

ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

-

Indian Chemical Society. (n.d.). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. [Link]

-

PubMed Central (PMC). (n.d.). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. [Link]

-

SpectraBase. (n.d.). 1H-indole-4-carboxaldehyde - Optional[1H NMR] - Spectrum. [Link]

-

MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]

-

Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Link]

-

MDPI. (n.d.). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. [Link]

-

National Institutes of Health (NIH). (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

-

Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

-

PubMed. (2021). Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis. [Link]

-

Carl ROTH. (n.d.). This compound, 25 mg. [Link]

-

ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

-

PubMed. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. [Link]

Sources

- 1. Buy this compound | 1670-86-6 [smolecule.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. Design, synthesis and bioevaluation of this compound derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C9H8N2O | CID 594836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [stenutz.eu]

- 7. echemi.com [echemi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

1H-Indole-4-carboxamide chemical structure and IUPAC name

An In-depth Technical Guide to 1H-Indole-4-carboxamide: Structure, Synthesis, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in the field of medicinal chemistry. We will delve into its fundamental chemical identity, explore robust synthetic methodologies, and illuminate its role as a pivotal scaffold in modern drug discovery, particularly in oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile molecule.

Core Molecular Identity

This compound is an organic compound built upon an indole core. The indole structure consists of a benzene ring fused to a pyrrole ring.[1] The defining feature of this molecule is the carboxamide functional group (-C(=O)NH₂) attached at the 4-position of the indole ring system.[1]

Chemical Structure and IUPAC Nomenclature

-

IUPAC Name: this compound[2]

The structure is characterized by the planarity of the bicyclic indole system and the presence of hydrogen bond donors (the indole N-H and the amide -NH₂) and a hydrogen bond acceptor (the carbonyl oxygen), which are critical for its interactions with biological targets.

Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

Physicochemical and Computed Properties

A summary of key physicochemical properties is essential for understanding the molecule's behavior in both chemical reactions and biological systems. These properties influence its solubility, membrane permeability, and overall drug-likeness.

| Property | Value | Source |

| Molecular Weight | 160.17 g/mol | [1][2] |

| Molecular Formula | C₉H₈N₂O | [1][2] |

| XLogP3 | 0.7 | [2] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| pKa (Predicted) | 8.32 ± 0.40 | [3] |

| SMILES | C1=CC(=C2C=CNC2=C1)C(=O)N | [1][4] |

| InChI Key | ACRGIRLCXXEJCS-UHFFFAOYSA-N | [1][2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through standard amide bond formation, starting from the corresponding carboxylic acid. The choice of coupling agents and reaction conditions is critical for maximizing yield and purity.

General Synthetic Workflow

The most common laboratory-scale synthesis involves the amidation of Indole-4-carboxylic acid. This process can be conceptually broken down into two main stages: activation of the carboxylic acid and subsequent nucleophilic attack by an ammonia source.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a robust method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, a common and efficient choice for amide synthesis.

Materials:

-

Indole-4-carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Ammonium chloride (NH₄Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

Procedure:

-

Reaction Setup: To a solution of Indole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

-

Rationale (Expertise): HOBt is added to suppress side reactions, particularly racemization if chiral centers were present, and to form a more reactive activated ester with the carboxylic acid, improving the efficiency of the subsequent amination.

-

-

Activation: Stir the mixture at room temperature for 30 minutes.

-

Rationale (Expertise): This allows for the complete formation of the active HOBt ester intermediate before the nucleophile is introduced.

-

-

Amidation: Add ammonium chloride (1.5 eq) followed by the dropwise addition of DIPEA (2.5 eq).

-

Rationale (Expertise): DIPEA is a non-nucleophilic base used to liberate free ammonia (NH₃) from ammonium chloride in situ. Using an excess ensures the reaction equilibrium is driven towards the product.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Rationale (Trustworthiness): The bicarbonate wash removes any unreacted carboxylic acid and acidic byproducts like HOBt. The brine wash helps to remove residual water from the organic layer before drying.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic and Structural Characterization

Structural confirmation is paramount. The following are expected spectroscopic signatures for this compound, based on data from closely related indole-carboxamide derivatives.[5][6][7]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyrrole rings. The indole N-H proton typically appears as a broad singlet at a high chemical shift (>11 ppm). The two protons of the amide -NH₂ group will also appear as a broad singlet. Protons on the benzene portion of the ring will show characteristic splitting patterns based on their positions.

-

¹³C NMR: The carbon spectrum will show a characteristic signal for the carbonyl carbon of the amide group at a low field (typically >160 ppm). Aromatic carbons will resonate in the 100-140 ppm range.

-

FT-IR Spectroscopy: The infrared spectrum provides key information about the functional groups. Expected characteristic bands include N-H stretching vibrations for both the indole and amide groups (around 3200-3400 cm⁻¹) and a strong C=O stretching vibration for the amide carbonyl (around 1650 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

This compound is not just a simple chemical compound; it is a privileged scaffold in medicinal chemistry. Its rigid structure and hydrogen bonding capabilities make it an excellent starting point for designing inhibitors of various enzymes and receptors.[1]

Core Scaffold for PARP-1 Inhibitors

A primary application of the this compound scaffold is in the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[8][9]

-

Mechanism of Action: PARP-1 is a nuclear enzyme crucial for repairing single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the cell's ability to repair double-strand breaks via homologous recombination is compromised. When PARP-1 is inhibited in these cells, single-strand breaks accumulate and become double-strand breaks during replication. The cell, unable to repair these, undergoes apoptosis. This concept is known as synthetic lethality.[9]

-

Drug Design: The indole-carboxamide core serves as a mimic of the nicotinamide moiety of NAD+, the natural substrate for PARP-1. It occupies the nicotinamide-binding pocket of the enzyme, competitively inhibiting its function.[8][9] Derivatives of this compound have been synthesized and shown to have potent PARP-1 inhibitory activity, making them promising candidates for cancer therapy.[8][9]

Caption: Mechanism of synthetic lethality using PARP inhibitors in BRCA-deficient cells.

Antimicrobial and Other Biological Activities

Beyond oncology, the indole-carboxamide scaffold has shown promise in other therapeutic areas.

-

Antimicrobial Agents: Research has indicated that derivatives of this scaffold have potential applications in treating infections caused by resistant strains of Mycobacterium tuberculosis.[1]

-

Building Block: It serves as a versatile starting material for synthesizing a wide range of heterocyclic compounds, which in turn have shown diverse biological activities including anti-inflammatory and antitumor properties.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.[2]

Conclusion

This compound is a molecule of profound importance in contemporary drug discovery. Its straightforward synthesis, combined with its structural and electronic properties, makes it an ideal scaffold for generating compound libraries aimed at complex biological targets. Its proven success as a core element in potent PARP-1 inhibitors highlights its therapeutic potential. Continued exploration of this scaffold is expected to yield novel therapeutic agents for treating cancer, infectious diseases, and other challenging medical conditions.

References

-

RSC Publishing. (2016). Design, synthesis and bioevaluation of this compound derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances. Available from: [Link]

-

RSC Publishing. (2016, August 26). Design, synthesis and bioevaluation of this compound derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. Available from: [Link]

-

Stenutz. This compound. Available from: [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. Available from: [Link]

-

Indian Chemical Society. Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Available from: [Link]

-

ACS Omega. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Available from: [Link]

-

National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]

-

Pharmaffiliates. CAS No : 1869869-40-8 | Product Name : 1-Methyl-1H-indole-4-carboxamide. Available from: [Link]

-

Supporting information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]

-

MDPI. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Available from: [Link]

-

NIST. 1H-Indole-4-carboxaldehyde. NIST WebBook. Available from: [Link]

-

ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available from: [Link]

-

MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available from: [Link]

-

ResearchGate. Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Available from: [Link]

-

SpectraBase. 1H-indole-4-carboxaldehyde - Optional[1H NMR] - Spectrum. Available from: [Link]

-

PubMed Central. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]

-

Carl ROTH. This compound, 50 mg, CAS No. 1670-86-6. Available from: [Link]

-

ResearchGate. (2026, January 7). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Available from: [Link]

-

IUCr. (2022, April 13). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Available from: [Link]

-

ResearchGate. (2025, August 6). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link]

-

RSC Publishing. (2021, April 26). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Available from: [Link]

Sources

- 1. Buy this compound | 1670-86-6 [smolecule.com]

- 2. This compound | C9H8N2O | CID 594836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound [stenutz.eu]

- 5. indianchemicalsociety.com [indianchemicalsociety.com]

- 6. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and bioevaluation of this compound derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis and bioevaluation of this compound derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Indole-4-Carboxamide Scaffold: A Journey from Chemical Curiosity to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-4-carboxamide core, a seemingly simple bicyclic aromatic amide, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of highly potent and selective modulators of challenging biological targets. This guide provides a comprehensive overview of the discovery and history of indole-4-carboxamide compounds, from their early synthetic roots to their contemporary applications in oncology and infectious diseases. We will delve into the key synthetic methodologies, explore the intricate mechanisms of action, and present critical structure-activity relationship data that have guided the evolution of this remarkable class of molecules.

Historical Perspective: The Genesis of a Privileged Scaffold

The story of indole-4-carboxamide is intrinsically linked to the broader history of indole chemistry. While a definitive first synthesis of the unsubstituted indole-4-carboxamide is not prominently documented in early literature, its conceptualization arises from the fundamental reactions for indole synthesis developed in the late 19th and early 20th centuries.

One of the foundational methods that laid the groundwork for accessing substituted indoles is the Pschorr-Hoppe indole synthesis , first reported in 1910. This reaction involves the reductive cyclization of an o-nitrophenylacetonitrile derivative to form the indole ring.[1][2] Although initially used for the synthesis of the parent indole, this method and others like it provided the chemical logic for creating a diverse array of indole-based structures.

The journey from these early synthetic explorations to the recognition of the indole-4-carboxamide scaffold as a pharmacologically significant entity was a gradual process. For much of the 20th century, research on indole derivatives was broad, exploring their vast chemical space and diverse biological activities. It was the advent of high-throughput screening and rational drug design in the late 20th and early 21st centuries that truly brought the potential of specific indole isomers, like the indole-4-carboxamide, to the forefront of drug discovery.

Indole-4-Carboxamides as PARP Inhibitors: A New Paradigm in Cancer Therapy

A pivotal moment in the history of indole-4-carboxamide compounds was their identification as potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are crucial for DNA repair, and their inhibition has proven to be a highly effective strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Mechanism of Action: The "Trapping" Hypothesis

Indole-4-carboxamide-based PARP inhibitors function through a dual mechanism. Firstly, they act as competitive inhibitors of NAD+, the substrate for PARP enzymes, thereby preventing the synthesis of poly(ADP-ribose) chains that are essential for recruiting DNA repair proteins. Secondly, and perhaps more critically, they "trap" the PARP enzyme on the DNA at the site of a single-strand break. This trapped PARP-DNA complex is highly cytotoxic, as it obstructs DNA replication and leads to the formation of double-strand breaks, which are lethal to cancer cells with compromised homologous recombination repair.

Structure-Activity Relationship (SAR) and Quantitative Data

The development of potent indole-4-carboxamide PARP inhibitors has been guided by extensive SAR studies. Key modifications to the indole scaffold have been shown to significantly impact potency and selectivity. The following table summarizes representative data for this class of compounds.

| Compound ID | R1 (Indole Position 1) | R2 (Carboxamide Nitrogen) | PARP-1 IC50 (nM) |

| I4C-001 | H | H | >1000 |

| I4C-002 | Methyl | H | 250 |

| I4C-003 | H | Benzyl | 75 |

| I4C-004 | Methyl | Benzyl | 15 |

| I4C-005 | H | 4-Fluorobenzyl | 30 |

| I4C-006 | H | Cyclopropylmethyl | 50 |

Data is illustrative and compiled from various sources for educational purposes.

Representative Synthetic Protocol: Synthesis of N-Benzyl-1H-indole-4-carboxamide

This protocol outlines a general and robust method for the synthesis of N-substituted indole-4-carboxamides, a key step in the development of many PARP inhibitors.

Step 1: Synthesis of 1H-indole-4-carboxylic acid

This can be achieved through various methods, including the hydrolysis of methyl indole-4-carboxylate, which is commercially available or can be synthesized via classical indole syntheses.

Step 2: Amide Coupling

-

Materials:

-

1H-indole-4-carboxylic acid (1.0 eq)

-

Benzylamine (1.1 eq)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 1H-indole-4-carboxylic acid in anhydrous DMF, add DIPEA and stir for 10 minutes at room temperature.

-

Add HATU to the solution and stir for another 15 minutes.

-

Add benzylamine to the reaction mixture and stir at room temperature for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-benzyl-1H-indole-4-carboxamide.

-

Indole-4-Carboxamides as Antitubercular Agents: A New Weapon Against an Old Foe

The emergence of multidrug-resistant tuberculosis (MDR-TB) has created an urgent need for new antitubercular agents with novel mechanisms of action. Indole-4-carboxamide derivatives have been identified as a promising new class of compounds that are effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.

Mechanism of Action: Targeting Tryptophan Biosynthesis

Indole-4-carboxamides act as prodrugs that are metabolized by the amidase AmiC in M. tuberculosis to release 4-aminoindole.[3][4] This metabolic product then enters the tryptophan biosynthesis pathway, where it is converted into 4-aminotryptophan. The incorporation of this unnatural amino acid into proteins disrupts their function, leading to bacterial cell death.[3][4]

SAR and Quantitative Data for Antitubercular Activity

The antitubercular potency of indole-4-carboxamides is highly dependent on the substituents on the indole ring and the carboxamide nitrogen. Lipophilicity and the ability to effectively penetrate the mycobacterial cell wall are key determinants of activity.

| Compound ID | R1 (Indole Position) | R2 (Carboxamide Nitrogen) | MIC (μg/mL) vs. M. tuberculosis H37Rv |

| I4C-TB-001 | H | H | >64 |

| I4C-TB-002 | 5-Fluoro | Cyclohexyl | 8 |

| I4C-TB-003 | 6-Chloro | Adamantyl | 0.5 |

| I4C-TB-004 | 5,7-Difluoro | Cyclohexyl | 4 |

| I4C-TB-005 | H | 4-Chlorophenyl | 16 |

| I4C-TB-006 | 6-Bromo | Adamantyl | 0.25 |

Data is illustrative and compiled from various sources for educational purposes.[5][6]

Future Directions and Conclusion

The indole-4-carboxamide scaffold continues to be a fertile ground for drug discovery. Current research is focused on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their efficacy and safety profiles. In oncology, efforts are underway to develop next-generation PARP inhibitors with improved selectivity and the ability to overcome resistance mechanisms. In the realm of infectious diseases, the unique mechanism of action of antitubercular indole-4-carboxamides offers a promising strategy to combat drug-resistant strains, and further exploration of this scaffold against other microbial pathogens is warranted.

References

- Pschorr, R., & Hoppe, G. (1910). Synthese des Indols und seiner Homologen. Berichte der deutschen chemischen Gesellschaft, 43(2), 2543-2552.

- Gribble, G. W. (2020). Pschorr–Hoppe Indole Synthesis. In Indole Ring Synthesis (pp. 349-353). John Wiley & Sons, Ltd.

- Developing novel indoles as antitubercular agents and simulated-annealing based analysis of their binding with MmpL3. (2023). ChemRxiv.

- Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis. (2021). Cell Chemical Biology, 28(8), 1180-1191.e20.

- Libardo, M. D. J., et al. (2021). Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis. Cell Chemical Biology, 28(8), 1180-1191.e20.

- Indole-4-carboxamides induce perturbations in tryptophan biosynthesis. (2021).

- Pschorr Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

- Pschorr Reaction. (n.d.). Organic Chemistry Portal.

- Synthesis of indole-4-carboxaldehydes and 4-acetylindole from N-alkyl-5-aminoisoquinolinium salts. (1984). Journal of the Chemical Society, Perkin Transactions 1, 1984, 1865-1870.

- Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ARKIVOC, 2019(ii), 163-175.

- Selectivity of PARP inhibitors. Published IC50 values of PARP... (n.d.).

- Alsayed, S. S. R., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 786-799.

- Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. (2020). Asian Journal of Organic Chemistry, 9(3), 334-347.

- Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2024). ACS Omega.

- Onajole, O. K., et al. (2013). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Journal of medicinal chemistry, 56(11), 4235–4254.

- Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. (2010). Bioorganic & Medicinal Chemistry Letters, 20(4), 1438-1441.

- Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. (2022). Molecules, 27(19), 6649.

- Synthesis of indole‐N‐carboxylic acids. (2020).

- PARPi IC50 values for PARP family members. (2022).

- Al-Ostoot, F. H., et al. (2022). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Medicinal Chemistry, 13(1), 86-98.

- Al-Ghorbani, M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1006.

- One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. (2011).

- Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organoc

- Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. (2025). Bioorganic Chemistry, 155, 108091.

- Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti-Inflammatory & Analgesic Evaluation. (2025). International Journal of Environmental Sciences.

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2022). Journal of Medicinal Chemistry, 65(7), 5486-5503.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 6. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 1H-Indole-4-carboxamide

An In-depth Technical Guide to 1H-Indole-4-carboxamide: Physicochemical Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a bicyclic structure composed of a fused benzene and pyrrole ring, with a carboxamide group attached at the 4-position.[1] This indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The strategic placement of the carboxamide group on the indole ring provides a versatile platform for developing derivatives with significant therapeutic potential. This guide offers a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its emerging role as a key building block in the design of targeted therapeutics, most notably as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[2][3]

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. Understanding these characteristics is critical for experimental design, from synthesis and purification to formulation and biological screening.

Identifiers and Core Properties

The essential identifiers and computed physical properties of this compound are summarized below. These values are crucial for substance registration, literature searches, and predictive modeling of its behavior.

| Property | Value | Source(s) |

| CAS Number | 1670-86-6 | [1][4] |

| Molecular Formula | C₉H₈N₂O | [1][4] |

| Molecular Weight | 160.17 g/mol | [1][4] |

| IUPAC Name | This compound | [4] |

| Melting Point | 141 °C | [5] |

| LogP (Octanol/Water) | 0.66 | [6] |

| pKa (carboxamide NH) | ~4.1 (Estimated for a similar structure) | [7] |

| Canonical SMILES | C1=CC(=C2C=CNC2=C1)C(=O)N | [1][4] |

| InChIKey | ACRGIRLCXXEJCS-UHFFFAOYSA-N | [1][4] |

Solubility and Stability

While extensive experimental solubility data for this compound is not widely published, its LogP value of 0.66 suggests moderate lipophilicity and some solubility in organic solvents.[6] The presence of both hydrogen bond donors (indole N-H, amide N-H₂) and an acceptor (amide C=O) indicates it will have limited solubility in water. For derivatives, solubility can be a challenge; for instance, many indole-2-carboxamide derivatives exhibit low kinetic solubility at physiological pH.[8]

The compound should be stored in a dry, cool, and well-ventilated place, away from strong acids, bases, and oxidizing agents to ensure stability.[9]

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While a publicly available, fully assigned spectrum for this compound is scarce, its expected spectral characteristics can be inferred from its structure and data from closely related analogs like Indole-4-carboxylic acid.[10]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene and pyrrole rings. The indole N-H proton typically appears as a broad singlet at a high chemical shift (>10 ppm). The two protons of the primary amide (-CONH₂) would likely appear as two separate broad signals due to restricted rotation around the C-N bond.

-

¹³C NMR: The carbon spectrum will display nine unique signals. The carbonyl carbon of the amide group will be the most downfield signal (typically >165 ppm). The remaining signals will correspond to the eight carbons of the indole ring.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the indole and amide groups (around 3400-3200 cm⁻¹), a strong C=O stretching band for the amide carbonyl (around 1650 cm⁻¹), and C=C stretching bands for the aromatic rings (around 1600-1450 cm⁻¹).

-

Mass Spectrometry (MS): The nominal mass would be 160 amu. GC-MS data shows a molecular ion peak at m/z = 160, with significant fragments at 144 (loss of NH₂) and 116 (further loss of CO).[4]

Chemical Synthesis and Reactivity

General Synthesis Protocol

This compound and its derivatives are typically synthesized via an amide coupling reaction between an indole carboxylic acid and an amine. A common laboratory-scale procedure involves the activation of the carboxylic acid.

Objective: To synthesize this compound from Indole-4-carboxylic acid.

Methodology: Carbodiimide-Mediated Amide Coupling

-

Dissolution: Dissolve Indole-4-carboxylic acid in a suitable anhydrous polar aprotic solvent (e.g., Dichloromethane or DMF).

-

Carboxylic Acid Activation: Add a coupling agent such as EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) and an activator/catalyst like DMAP (4-dimethylaminopyridine) to the solution.[1] This forms a highly reactive O-acylisourea intermediate.

-

Amine Addition: Introduce a source of ammonia (e.g., ammonium chloride with a non-nucleophilic base like triethylamine) to the reaction mixture. The amine nitrogen attacks the activated carbonyl carbon.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction is quenched with water. The product is extracted with an organic solvent, washed with dilute acid and base to remove unreacted reagents, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by the electron-rich nature of the indole ring and the chemistry of the carboxamide functional group.

-

Electrophilic Aromatic Substitution: The indole ring is highly susceptible to electrophilic attack. The C3 position is the most nucleophilic and reactive site, a characteristic feature that is significantly more pronounced than in benzene.[1] This allows for the introduction of various functional groups at this position to modulate the biological activity of derivatives.

-

Oxidation: The indole nucleus can undergo oxidation reactions, potentially leading to the formation of oxindole derivatives.[1]

-

N-Functionalization: The nitrogen atom of the indole ring can be alkylated or acylated under appropriate basic conditions, providing another avenue for structural modification.

Applications in Drug Discovery and Research

This compound is not just a chemical curiosity; it is a foundational scaffold for developing targeted therapies.

PARP-1 Inhibition in Cancer Therapy

The most significant application of this scaffold is in the development of PARP-1 inhibitors.[2] PARP-1 is a nuclear enzyme critical for DNA single-strand break repair.[2] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing DNA double-strand breaks is already compromised. Inhibiting PARP-1 in these cancer cells prevents the repair of single-strand breaks, which then collapse into double-strand breaks during replication. The cell, unable to repair these breaks, undergoes apoptosis. This concept is known as synthetic lethality.

Derivatives of this compound have been designed and synthesized as highly potent PARP-1 inhibitors.[2][3] For example, compound LX15, a derivative, showed an IC₅₀ of 13 nM against PARP-1 and demonstrated excellent selectivity for BRCA1-deficient cells over wild-type cells.[2][3] Such compounds can potentiate the efficacy of DNA-damaging chemotherapeutics like temozolomide.[2][3]

Caption: Mechanism of PARP-1 inhibition in BRCA-deficient cancer cells.

Other Potential Applications

-

Antimicrobial Agents: Research has pointed to the potential of this compound derivatives as antimicrobial agents, including activity against resistant strains of Mycobacterium tuberculosis.[1]

-

Research Tool: As a selective inhibitor scaffold, it serves as a valuable chemical probe for studying DNA repair mechanisms and other cellular processes involving PARP-1 and related enzymes like kinases and phosphatases.[1]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The aggregated GHS classification indicates several hazards.[4]

| Hazard Class | GHS Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Recommended Handling Procedures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1][9]

-

Handling: Avoid breathing dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties, versatile reactivity, and accessible synthesis make it an attractive starting point for chemical exploration. More importantly, its proven value as a scaffold for potent PARP-1 inhibitors establishes it as a clinically relevant molecule. The continued investigation and derivatization of the this compound core promise to yield novel therapeutic agents for oncology and potentially other disease areas, underscoring the enduring power of the indole nucleus in medicinal chemistry.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Li, X., et al. (2016). Design, synthesis and bioevaluation of this compound derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances, 6(86), 83252-83267. [Link]

-

Carl ROTH. (n.d.). This compound, 25 mg. [Link]

-

RSC Publishing. (2016, August 26). Design, synthesis and bioevaluation of this compound derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. [Link]

-

Stenutz, R. (n.d.). This compound. [Link]

-

ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Buy this compound | 1670-86-6 [smolecule.com]

- 2. Design, synthesis and bioevaluation of this compound derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis and bioevaluation of this compound derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C9H8N2O | CID 594836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 25 mg, CAS No. 1670-86-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Belgium [carlroth.com]

- 6. This compound [stenutz.eu]

- 7. 1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-indole-4-carboxamide () for sale [vulcanchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fishersci.com [fishersci.com]

- 10. Indole-4-carboxylic acid(2124-55-2) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Solubility and Stability of 1H-Indole-4-carboxamide for Drug Development Professionals

This guide provides an in-depth analysis of the critical physicochemical properties of 1H-Indole-4-carboxamide, focusing on its solubility and stability. The information herein is curated for researchers, scientists, and professionals in the drug development sector to support formulation, analytical method development, and regulatory submissions. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes foundational chemical principles, data from analogous indole carboxamide structures, and established pharmaceutical testing methodologies to provide a robust predictive framework.

Introduction to this compound

This compound is a heterocyclic organic compound featuring an indole core with a carboxamide group at the 4-position.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[3] Derivatives of this compound have been investigated for their potential as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair, making them of interest in oncology research.[4][5] Understanding the solubility and stability of this core structure is paramount for its advancement as a potential therapeutic agent.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C9H8N2O | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1670-86-6 | [1] |

| LogP (Octanol/Water) | 0.66 | [2] |

Solubility Profile: A Predictive Analysis

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. While explicit experimental solubility data for this compound in various solvents is not extensively documented, we can infer its likely behavior based on its structure and data from related indole derivatives.

The presence of both a hydrogen bond donor (the indole N-H and the amide N-H) and a hydrogen bond acceptor (the amide C=O) suggests that this compound will exhibit some solubility in polar protic solvents. The aromatic indole ring contributes to its lipophilicity.

Predicted Solubility:

| Solvent Type | Predicted Solubility | Rationale |

| Aqueous (pH dependent) | Low to Moderate | The amide and indole moieties can participate in hydrogen bonding. Solubility is expected to be pH-dependent, though the molecule lacks strongly acidic or basic centers. Studies on other indole carboxamides show that solubility can be a challenge, often being less than 10 µg/mL at neutral pH.[6] |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, facilitating interaction with the amide and indole groups. Indole itself is soluble in ethanol.[7] |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | High | These solvents are effective at solvating polar molecules. Acetonitrile and DMF are common solvents used in the synthesis and analysis of indole carboxamides.[8] |

| Non-Polar Solvents (e.g., Hexane, Toluene) | Low | The polar carboxamide group will limit solubility in non-polar environments. |

Experimental Workflow for Solubility Determination

To empirically determine the solubility of this compound, a systematic approach is necessary.

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol:

-

Solvent Selection: Choose a range of pharmaceutically relevant solvents (e.g., water, pH buffers, ethanol, propylene glycol).

-

Equilibrium Method: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability and Degradation Pathway Analysis

Understanding the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies are essential to identify these pathways and to develop stability-indicating analytical methods.[9]

Forced Degradation Studies (Stress Testing)

Forced degradation studies involve subjecting the API to conditions more severe than accelerated stability testing to provoke degradation.[10][11] The International Council for Harmonisation (ICH) guidelines recommend stress testing under various conditions.[9]

Caption: Forced degradation study workflow.

Potential Degradation Pathways:

-

Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would yield indole-4-carboxylic acid and ammonia. The indole ring itself is generally stable to hydrolysis but can be sensitive to strong acids.

-

Oxidation: The electron-rich indole ring is prone to oxidation.[5] The pyrrole moiety is particularly susceptible, which can lead to the formation of various oxidized species.

-

Thermal Degradation: Studies on other carboxamide-containing synthetic cannabinoids have shown that thermal degradation can occur at high temperatures (above 400°C), potentially leading to the formation of nitriles (indole-4-carbonitrile) and other degradation products.[12] For typical pharmaceutical storage conditions, this is less of a concern, but it is relevant for understanding the molecule's intrinsic stability.

-

Photostability: Many indole-containing compounds are known to be light-sensitive. Photostability testing according to ICH Q1B guidelines is necessary to determine if the compound degrades upon exposure to light and if protective packaging is required.[13]

Analytical Methodologies

A validated stability-indicating analytical method is required to separate and quantify this compound from its potential degradation products.

-

High-Performance Liquid Chromatography (HPLC): This is the most common technique. A reversed-phase C18 column with a gradient elution of water (with an acid modifier like formic acid) and acetonitrile or methanol is a good starting point. Detection can be achieved using a UV detector, and a photodiode array (PDA) detector can help in assessing peak purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for the identification of degradation products. By determining the mass-to-charge ratio of the degradants, their structures can be elucidated.[14]

Step-by-Step Protocol for a Forced Degradation Study:

-

Sample Preparation: Prepare solutions of this compound in the appropriate stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal stress, store the solid API and a solution at elevated temperatures. For photostability, expose the solid and solution to a light source as per ICH Q1B guidelines.[13]

-

Stress Application: Expose the samples to the stress conditions for a defined period. The goal is to achieve 5-20% degradation of the parent compound.

-

Sample Analysis: At various time points, withdraw aliquots, neutralize if necessary, and dilute to an appropriate concentration for analysis by the stability-indicating HPLC method.

-

Data Evaluation: Monitor the decrease in the peak area of this compound and the formation of any degradation product peaks. Use LC-MS to identify the major degradants.

Summary and Recommendations

While specific, comprehensive public data on the solubility and stability of this compound is scarce, a scientifically sound development strategy can be formulated based on its chemical structure and data from analogous compounds.

Key Takeaways:

-

Solubility: Expect low aqueous solubility at neutral pH, with better solubility in organic polar solvents. A thorough experimental solubility screen is essential early in development.

-

Stability: The molecule is likely susceptible to hydrolytic, oxidative, and photolytic degradation. Forced degradation studies are mandatory to understand these liabilities.

-

Analytical: A reversed-phase HPLC method with UV and MS detection is recommended for both quantification and impurity profiling.

For any drug development program involving this compound, it is imperative to perform the experimental work outlined in this guide. This will provide the necessary data to support formulation development, establish appropriate storage conditions and shelf-life, and ensure the quality, safety, and efficacy of the final drug product.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 594836, this compound. Available from: [Link].

-

Singh, P., et al. (2021). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases, 7(5), 1334-1347. Available from: [Link].

-

de Souza, M. C., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(7), 4197-4217. Available from: [Link].

-

Tan, Y. J., et al. (2020). Amide-Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Medicinal Chemistry Letters, 11(11), 2235-2241. Available from: [Link].

-

Stenutz, R. This compound. Stenutz. Available from: [Link].

-

Shafique, I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Molecules, 29(5), 1029. Available from: [Link].

-

Eldehna, W. M., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 785-798. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13415516, 1H-Indole-7-carboxamide. Available from: [Link].

-

Li, X., et al. (2016). Design, synthesis and bioevaluation of this compound derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances, 6(73), 69075-69083. Available from: [Link].

-

Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available from: [Link].

-

Kevin, R. C., et al. (2019). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids... Forensic Toxicology, 37(1), 17-26. Available from: [Link].

-

Alsante, K. M., et al. (2011). Forced degradation as an integral part of HPLC stability-indicating method development. Pharmaceutical Technology, 35(8), 56-65. Available from: [Link].

-

Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave Online. Available from: [Link].

-

Cheméo. 1H-Indole-4-carboxaldehyde. Available from: [Link].

-

Jahn, M. (2011). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 24(10). Available from: [Link].

-

Sutar, S. V., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(1), 365-370. Available from: [Link].

-

de Souza, M. C., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. Available from: [Link].

-

European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link].

-

Wang, L., et al. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Forensic Sciences, 66(6), 2356-2366. Available from: [Link].

-

Iannotti, F. A., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(16), 4991. Available from: [Link].

-

Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ARKIVOC, 2019(2), 163-175. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 798, Indole. Available from: [Link].

-

Al-Sabha, T. N. (2015). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences, 2(4), 80-84. Available from: [Link].

-

Othman, A., et al. (2007). Thermal degradation of amorphous glibenclamide. Journal of Pharmaceutical Sciences, 96(5), 1380-1389. Available from: [Link].

-

Al-Soud, Y. A., et al. (2008). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. European Journal of Chemistry, 5(2), 345-351. Available from: [Link].

-

Thomas, A., et al. (2021). Evaluation of the long-term stability of select phenylacetylindole, cycloalkylindole, quinolinyl, and carboxamide synthetic cannabinoids using LC-MS-MS. Office of Justice Programs. Available from: [Link].

-

National Institute of Standards and Technology. 1H-Indole-4-carboxaldehyde. NIST Chemistry WebBook. Available from: [Link].

Sources

- 1. This compound | C9H8N2O | CID 594836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 4. Design, synthesis and bioevaluation of this compound derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Buy this compound | 1670-86-6 [smolecule.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. rjptonline.org [rjptonline.org]

- 12. Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Senior Application Scientist's Guide to the Initial Biological Screening of a 1H-Indole-4-carboxamide Library

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a comprehensive framework for the initial biological evaluation of a novel 1H-Indole-4-carboxamide library. Moving beyond a simple recitation of protocols, we delve into the strategic rationale behind each stage of the screening cascade, from initial library quality control to robust hit confirmation. This document is designed for drug discovery professionals, offering field-proven insights to ensure the generation of high-quality, actionable data, thereby maximizing the potential for identifying promising lead compounds.

The Strategic Imperative: Why 1H-Indole-4-carboxamides?

The indole nucleus is a versatile heterocyclic building block, integral to numerous natural products and synthetic drugs targeting a wide array of pathologies, including cancer, inflammation, and infectious diseases.[3][4] Its unique electronic properties and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking) allow it to bind to a diverse range of biological targets, from kinases and G-protein coupled receptors to enzymes and protein-protein interfaces.[1][4] The this compound scaffold specifically offers a rich vector for chemical diversification. The carboxamide group acts as a stable, neutral linker capable of both hydrogen-bond acceptance and donation, providing a critical anchor point for target engagement.[5] Systematic screening of a library built around this core is a rational starting point for discovering novel therapeutic agents.[6]

Pre-Screening Diligence: Ensuring Library Integrity

The adage "garbage in, garbage out" is acutely relevant in high-throughput screening (HTS). The quality and characterization of the small molecule library are paramount for the success of any screening campaign.[7] Before commencing biological assays, a rigorous quality control (QC) workflow is non-negotiable.

2.1. Library Preparation and Quality Control

The initial step involves preparing a master stock of the this compound library, typically in 100% dimethyl sulfoxide (DMSO) at a concentration of 10 mM.

-

Purity Assessment: A representative subset of the library (5-10%) should be analyzed for purity, typically via Liquid Chromatography-Mass Spectrometry (LC-MS). The acceptance criterion is generally >90% purity to minimize the risk of artifacts from impurities.

-

Identity Confirmation: Mass spectrometry data confirms that the molecular weight of the compound matches its expected structure.

-

Solubility Assessment: Poor aqueous solubility is a common pitfall in drug discovery.[8] Initial solubility can be assessed using nephelometry or visual inspection upon dilution in aqueous assay buffer. Compounds that precipitate at the screening concentration must be flagged, as their apparent activity may be an artifact of aggregation.

The Screening Cascade: A Funnel for Discovery

The screening process is best conceptualized as a funnel, designed to efficiently identify true, target-specific activity from a large collection of compounds while systematically eliminating false positives.

Caption: High-Throughput Screening (HTS) cascade for library evaluation.

3.1. Primary Screening: Casting a Wide Net

The primary screen is a high-throughput assay designed to test every compound in the library at a single, relatively high concentration (e.g., 10-20 µM) to identify any compound with the desired biological activity.[9] The choice of assay is critical and depends entirely on the biological question being asked.

3.1.1. Assay Choice: Cell-Based vs. Biochemical

-

Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data that accounts for cell permeability, potential cytotoxicity, and engagement with the target in its native environment.[10][11] They are ideal for phenotypic screens or when the target is part of a complex signaling pathway.[12]

-

Biochemical Assays: These are simpler systems that use purified components (e.g., an enzyme and its substrate) to measure a compound's direct effect on a molecular target.[13] They are excellent for identifying direct inhibitors but provide no information on cellular activity.[14]

For our indole library, a common starting point is to screen against a cancer cell line, assessing cell viability or proliferation. This phenotypic approach does not require prior knowledge of the specific molecular target.

3.1.2. Experimental Protocol: Primary Cell Viability Screen (MTT Assay)

This protocol outlines a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

-

Cell Plating: Seed a human cancer cell line (e.g., MCF-7, breast cancer) into 384-well clear-bottom plates at a pre-determined density (e.g., 2,500 cells/well) in 40 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Addition: Using an automated liquid handler, transfer 100 nL of library compounds from the 10 mM master plates to the cell plates. This results in a final screening concentration of 20 µM (assuming a final volume of 50 µL). Include two types of controls:

-

Negative Control: Wells treated with 0.2% DMSO (vehicle).

-

Positive Control: Wells treated with a known cytotoxic agent (e.g., 10 µM Staurosporine).

-

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

Assay Readout:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C until formazan crystals form.

-

Add 50 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

-

-

Data Acquisition: Read the absorbance at 570 nm using a plate reader.

3.2. Hit Confirmation and Prioritization

A "hit" is a compound that shows desired activity in the primary screen.[15] However, single-point data is prone to false positives. The goal of this phase is to confirm the activity and begin characterizing the potency of the initial hits.

-

Re-confirmation: Hits from the primary screen are re-tested under the same assay conditions. This step is crucial to rule out experimental errors. It is best practice to use a freshly prepared sample of the compound, either from a solid store or re-synthesis, to ensure the activity is not due to a degraded or impure sample from the original library plate.[16]

-

Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (typically an 8- to 10-point, 3-fold serial dilution) to determine their potency (IC₅₀ or EC₅₀). This step differentiates truly potent compounds from those that are only active at high concentrations and provides a quantitative measure for comparing compounds.[15]

Table 1: Representative Data from Screening Cascade

| Compound ID | Primary Screen (% Inhibition @ 20 µM) | Confirmed (% Inhibition @ 20 µM) | Dose-Response IC₅₀ (µM) |

|---|---|---|---|

| IND-001 | 85.2 | 88.1 | 1.2 |

| IND-002 | 55.6 | 52.3 | 15.8 |

| IND-003 | 92.1 | 12.5 (False Positive) | > 50 |

| IND-004 | 78.9 | 81.4 | 2.5 |

| IND-005 | 61.3 | 65.0 | 9.7 |

Mechanism Deconvolution: Secondary and Orthogonal Assays

Once potent, confirmed hits are identified, the focus shifts to understanding their mechanism of action (MOA).[17] This involves designing secondary assays to validate the presumed target or elucidate an unknown one.

-

Orthogonal Assays: A key principle of hit validation is to confirm the activity in an assay that uses a different technology or readout.[18] For example, if the primary screen was a cell viability assay, a secondary assay could measure apoptosis (e.g., Caspase-Glo assay) to confirm the mode of cell death.

-

Target-Based Assays: If the library was designed with a specific target class in mind, such as protein kinases, a direct biochemical inhibition assay should be performed.[14] This directly tests the hypothesis that the compound's cytotoxic effect is due to the inhibition of a specific enzyme.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

4.1. Experimental Protocol: Biochemical Kinase Inhibition Assay (e.g., MEK1)

This protocol measures the ability of a hit compound to inhibit the activity of a purified kinase enzyme.

-

Reagent Preparation: Prepare assay buffer, purified active MEK1 enzyme, its substrate (e.g., inactive ERK2), and ATP.

-

Compound Plating: Serially dilute test compounds in DMSO, then further dilute into assay buffer in a 384-well assay plate.

-

Enzyme Addition: Add MEK1 enzyme to the wells containing the compound and incubate for 15 minutes at room temperature to allow for binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mix of the ERK2 substrate and ATP. Incubate for 60 minutes at 30°C.

-

Reaction Termination & Readout: Stop the reaction and detect the amount of phosphorylated ERK2 produced. A common method is to use an antibody-based detection system like HTRF® (Homogeneous Time-Resolved Fluorescence) or a luminescence-based assay that measures remaining ATP (e.g., Kinase-Glo®).

-

Data Analysis: Calculate the percent inhibition relative to DMSO controls and fit the dose-response data to determine the biochemical IC₅₀.

Table 2: Orthogonal and Selectivity Data for Prioritized Hits

| Compound ID | Cell Viability IC₅₀ (µM) | Apoptosis (Caspase-3 Fold Induction) | MEK1 Kinase IC₅₀ (µM) | PKA Kinase IC₅₀ (µM) |

|---|---|---|---|---|

| IND-001 | 1.2 | 4.5 | 0.8 | > 50 |

| IND-004 | 2.5 | 3.8 | 1.9 | > 50 |

| IND-005 | 9.7 | 1.2 (non-apoptotic) | > 50 | > 50 |